REACTION_CXSMILES
|
N[C:2]1[S:3][C:4]2[CH2:5][N:6]([CH3:11])[CH2:7][CH2:8][C:9]=2[N:10]=1.[BrH:12].N([O-])=O.[Na+].[OH-].[Na+]>O>[Br:12][C:2]1[S:3][C:4]2[CH2:5][N:6]([CH3:11])[CH2:7][CH2:8][C:9]=2[N:10]=1 |f:2.3,4.5|
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Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
NC=1SC=2CN(CCC2N1)C
|
Name
|
|
Quantity
|
4.2 L
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
367.2 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
1.8 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
resultant mixture
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6 L
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
6 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
by stirring for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
at 5 to 15° C
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with toluene twice (12.0 L, 6.0 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined toluene layer was dried over sodium sulfate anhydrate (1202.0 g)
|
Type
|
FILTRATION
|
Details
|
after any insoluble material was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the mother liquor was concentrated at 40° C. under reduced pressure
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC=2CN(CCC2N1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 557.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |